3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where 2,3,4-trimethoxybenzaldehyde reacts with an appropriate ketone to form the desired product . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in certain cell lines, which may contribute to its anti-inflammatory effects . Additionally, molecular docking studies have indicated that the compound has a high affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels .
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: This compound shares a similar structure but has a hydroxyl group instead of a propenol side chain.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with different substitution patterns on the phenyl ring.
Uniqueness
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol, also known as a derivative of trimethoxyphenyl compounds, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through various methods that typically involve the reaction of trimethoxyphenyl derivatives with appropriate alkylating agents. The structural formula is represented as:
The presence of methoxy groups at the 2, 3, and 4 positions on the phenyl ring significantly influences its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that this compound can induce apoptosis in HepG2 liver cancer cells. The mechanism involves the activation of p53 and Bax proteins while downregulating Bcl-2 levels, leading to mitochondrial membrane potential disruption and subsequent cell cycle arrest at the G2/M phase .
- IC50 Values : In vitro studies report IC50 values ranging from 1.38 to 3.21 μM for different derivatives against HepG2 cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives have been reported to be as low as 0.5–2.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. This is particularly relevant in conditions involving oxidative stress and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, characterized by increased levels of pro-apoptotic factors (p53 and Bax) and decreased levels of anti-apoptotic factors (Bcl-2) .
- Inhibition of Tubulin Polymerization : Similar compounds in this class have been shown to inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation .
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant potential, helping mitigate oxidative stress in cells .
Case Studies
Several studies provide insights into the effectiveness of this compound:
- A study focusing on the antiproliferative effects in breast cancer cell lines (MCF-7) demonstrated significant growth inhibition with IC50 values indicating potent activity .
- Another investigation into the antimicrobial properties highlighted its effectiveness against Gram-positive bacteria, suggesting a broad spectrum of action against pathogenic microorganisms .
Comparative Analysis
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7,13H,8H2,1-3H3/b5-4+ |
InChI Key |
LLYZOSNEZVAYHG-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/CO)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CCO)OC)OC |
Origin of Product |
United States |
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